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Compound of Interest

2-(4-Fluorophenoxy)propanoic
Compound Name: o
aci

Cat. No.: B1334469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(4-Fluorophenoxy)propanoic acid. Due to the limited availability of direct experimental
spectra for this specific compound in public databases, this guide synthesizes predicted data
based on established spectroscopic principles and data from analogous compounds. It serves
as a valuable resource for the identification, characterization, and quality control of 2-(4-
Fluorophenoxy)propanoic acid in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted *H and *3C NMR spectral data for 2-(4-
Fluorophenoxy)propanoic acid.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.0-13.0 Singlet, broad 1H -COOH
~6.9-7.1 Multiplet 4H Aromatic (CeHa)
~4.8 Quartet 1H -CH-
~1.6 Doublet 3H -CHs
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) ppm Assighment
~170-180 -COOH
~155-160 (d, 1JCF) C-F
~150-155 C-O

~115-120 (d, 2JCF)

Aromatic CH (ortho to F)

~115-120 (d, 3JCF)

Aromatic CH (meta to F)

~70-80

-CH-

~15-20

-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(4-Fluorophenoxy)propanoic acid is expected to show characteristic

absorption bands for the carboxylic acid, ether, and fluoroaromatic moieties.

Table 3: Predicted IR Spectral Data
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Frequency (cm™?)

Intensity

Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic acid)
1700-1725 Strong C=0 stretch (Carboxylic acid)
1500-1600 Medium C=C stretch (Aromatic ring)

C-O stretch (Ether and
1200-1300 Strong ] ]

Carboxylic acid)
1150-1250 Strong C-F stretch (Aromatic)

C-H bend (para-disubstituted
800-850 Strong

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z Assignment

186 [M]* (Molecular ion)
141 [M - COOH]*

111 [CeHaFO]*

95 [CeHaF]*

73 [CH(CH3)COOH]*
45 [COOH]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific instrument parameters may need to be optimized.
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NMR Spectroscopy

A sample of 5-10 mg of 2-(4-Fluorophenoxy)propanoic acid should be dissolved in 0.5-0.7
mL of a suitable deuterated solvent, such as deuterochloroform (CDCIs) or dimethyl sulfoxide-
de (DMSO-de). Tetramethylsilane (TMS) is typically used as an internal standard for chemical
shift referencing. Both *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer. For 13C NMR, broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small
amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg
of dry KBr powder. The mixture is then pressed under high pressure to form a transparent
pellet, which is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film
can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Electron ionization (El) is a common method for generating the molecular ion and fragments.
The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector
records their abundance.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-(4-Fluorophenoxy)propanoic acid.
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Spectroscopic Analysis Workflow

Sample Preparation

2-(4-Fluorophenoxy)propanoic Acid

/ v

Dissolve in Deuterated Solvent (for NMR) Prepare KBr Pellet (for IR) Prepare Dilute Solution (for MS)

\ Spectrosco‘ ?ic Analysis /

NMR Spectroscopy

(H, 2°C) Infrared Spectroscopy Mass Spectrometry
l Data Interpretation l
Y
Chemical Shifts m/z Ratios

Absorption Frequencies

Coupling Constants Fragmentation Pattern

Structure Iucidit/

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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